ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 339098-17-8
VCID: VC5567257
InChI: InChI=1S/C19H17ClFNO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3
SMILES: CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C
Molecular Formula: C19H17ClFNO2S
Molecular Weight: 377.86

ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

CAS No.: 339098-17-8

Cat. No.: VC5567257

Molecular Formula: C19H17ClFNO2S

Molecular Weight: 377.86

* For research use only. Not for human or veterinary use.

ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate - 339098-17-8

Specification

CAS No. 339098-17-8
Molecular Formula C19H17ClFNO2S
Molecular Weight 377.86
IUPAC Name ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
Standard InChI InChI=1S/C19H17ClFNO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3
Standard InChI Key YDRPQGZDQYAQLU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a 1,4-benzothiazine heterocycle, a sulfur- and nitrogen-containing scaffold known for its diverse pharmacological activities . Key modifications include:

  • Ethyl carboxylate group: Positioned at the 2-carbon of the benzothiazine ring, this ester functional group enhances solubility in organic solvents and may serve as a prodrug moiety for carboxylic acid derivatives.

  • 3-Methyl substituent: A methyl group at the 3-carbon introduces steric effects that could influence ring conformation and intermolecular interactions.

  • 4-(2-Chloro-6-fluorobenzyl) side chain: This aromatic substituent features orthogonal halogen atoms (chlorine and fluorine) at the 2- and 6-positions, respectively, creating a distinct electronic profile that may enhance binding affinity in biological systems .

The compound’s IUPAC name, ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate, reflects these structural elements.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H17ClFNO2S\text{C}_{19}\text{H}_{17}\text{ClFNO}_{2}\text{S}
Molecular Weight377.86 g/mol
CAS Number339098-17-8
SMILES NotationCCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C

Physicochemical Properties

Table 2: Comparative Analysis with Analogues

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylateC19H17ClFNO2S\text{C}_{19}\text{H}_{17}\text{ClFNO}_{2}\text{S}377.86Chloro-fluoro benzyl substituent
Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC16H12ClNO4S\text{C}_{16}\text{H}_{12}\text{ClNO}_{4}\text{S}349.80Sulfone group, methyl ester, 4-chlorophenyl substituent

Future Research Directions

  • Synthetic Optimization: Development of high-yield, scalable synthesis routes with green chemistry principles.

  • Biological Profiling: In vitro assays to evaluate ALR2 inhibition, cytotoxicity, and metabolic stability.

  • Prodrug Potential: Investigation of ester hydrolysis kinetics and bioavailability.

  • Material Science Applications: Exploration of optoelectronic properties due to the conjugated benzothiazine system.

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